molecular formula C12H14N4O B7564983 N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide

N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide

Cat. No. B7564983
M. Wt: 230.27 g/mol
InChI Key: FXYBQAYLCOZTJA-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as DTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTA is a white crystalline powder that is soluble in organic solvents and water.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of fungal and bacterial cell wall synthesis. N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to disrupt the cell membrane integrity of fungi and bacteria, leading to cell death.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent. Studies have also shown that N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide exhibits antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is its broad-spectrum antifungal and antibacterial activity. N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is also relatively easy to synthesize and has low toxicity in mammalian cells. However, one of the limitations of N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is its limited solubility in aqueous solutions, which may impact its effectiveness in certain applications.

Future Directions

There are several potential future directions for the study of N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide. One area of interest is the development of N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide-based therapies for the treatment of fungal and bacterial infections. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide and its potential applications in other fields, such as cancer research and drug delivery. Finally, the synthesis and characterization of new N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide derivatives may lead to the development of more potent and selective compounds.

Synthesis Methods

N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide can be synthesized by the reaction of 2,5-dimethylphenylhydrazine with ethyl 2-bromoacetate in the presence of sodium ethoxide. The resulting product is then treated with sodium azide and triethylamine to yield N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide. The overall synthesis is a multi-step process that requires careful attention to reaction conditions and purification steps.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is as a fungicide. Studies have shown that N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide exhibits potent antifungal activity against a wide range of fungi, including Candida albicans, Aspergillus niger, and Fusarium oxysporum. N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9-3-4-10(2)11(5-9)15-12(17)6-16-8-13-7-14-16/h3-5,7-8H,6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYBQAYLCOZTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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